molecular formula C21H26N2O3 B6084147 1-benzyl-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide

1-benzyl-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide

Cat. No. B6084147
M. Wt: 354.4 g/mol
InChI Key: DXGCSAOQHFFGGC-UHFFFAOYSA-N
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Description

1-benzyl-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide, also known as BDPC, is a research chemical that belongs to the piperidine class of compounds. BDPC has been widely studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

1-benzyl-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide acts as a selective dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in various physiological processes such as movement, motivation, and reward. By increasing the levels of dopamine, 1-benzyl-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide can improve cognitive function, memory, and mood.
Biochemical and Physiological Effects:
1-benzyl-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It can increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin. It can also improve mitochondrial function, increase the levels of antioxidants, and reduce inflammation.

Advantages and Limitations for Lab Experiments

1-benzyl-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is highly selective and has a low affinity for other neurotransmitter receptors, which makes it an ideal compound for studying the dopamine system. However, 1-benzyl-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide has a short half-life and can be rapidly metabolized, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for research on 1-benzyl-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide. One area of interest is its potential therapeutic applications in treating various neurological disorders. Another area of research is to study the long-term effects of 1-benzyl-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide and its potential for addiction and abuse. Additionally, more research is needed to understand the molecular mechanisms of 1-benzyl-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide and its effects on various physiological processes.
Conclusion:
In conclusion, 1-benzyl-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide is a research chemical that has been extensively studied for its potential therapeutic applications in various fields of medicine. It acts as a selective dopamine reuptake inhibitor and has several biochemical and physiological effects. 1-benzyl-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments, but its short half-life can make it challenging to study its long-term effects. There are several future directions for research on 1-benzyl-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide, including its potential therapeutic applications and its long-term effects.

Synthesis Methods

The synthesis of 1-benzyl-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide involves the reaction of 3,4-dimethoxybenzaldehyde with piperidine in the presence of benzyl bromide and acetic anhydride. The resulting compound is then purified using chromatography to obtain pure 1-benzyl-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide.

Scientific Research Applications

1-benzyl-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide has been studied extensively in the field of neuroscience for its potential therapeutic applications in treating various neurological disorders. It has been shown to have neuroprotective effects and can help in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-benzyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-19-9-8-18(14-20(19)26-2)22-21(24)17-10-12-23(13-11-17)15-16-6-4-3-5-7-16/h3-9,14,17H,10-13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGCSAOQHFFGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide

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